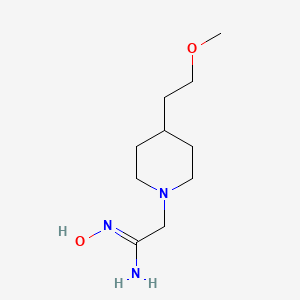
BemPPOX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of BemPPOX involves several steps, starting with the preparation of the oxadiazolone core. The synthetic route typically includes the following steps:
Formation of the Oxadiazolone Core: This involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazolone ring.
Alkylation: The oxadiazolone core is then alkylated using appropriate alkyl halides to introduce the alkoxy group.
Analyse Chemischer Reaktionen
BemPPOX undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different biological activities.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups into the oxadiazolone ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
BemPPOX has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of digestive lipases and the development of new inhibitors.
Biology: Investigated for its role in regulating lipid metabolism and its potential therapeutic applications in obesity and related metabolic disorders.
Medicine: Explored for its potential use in developing new treatments for gastrointestinal diseases and conditions involving lipid digestion.
Wirkmechanismus
BemPPOX exerts its effects by inhibiting digestive lipases, specifically dog gastric lipase and guinea pig pancreatic lipase related protein 2 . The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and monoglycerides. This mechanism effectively reduces the digestion and absorption of dietary fats.
Vergleich Mit ähnlichen Verbindungen
BemPPOX is unique in its specific inhibition of digestive lipases. Similar compounds include:
Orlistat: A well-known lipase inhibitor used in the treatment of obesity.
Cetilistat: Another lipase inhibitor with a similar mechanism of action to Orlistat.
Lipstatin: A natural lipase inhibitor from which Orlistat is derived.
Compared to these compounds, this compound offers a more targeted inhibition of specific digestive lipases, making it a valuable tool for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H20N2O5 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
3-(3-phenoxyphenyl)-5-(2-phenylmethoxyethoxy)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C23H20N2O5/c26-23-25(19-10-7-13-21(16-19)29-20-11-5-2-6-12-20)24-22(30-23)28-15-14-27-17-18-8-3-1-4-9-18/h1-13,16H,14-15,17H2 |
InChI-Schlüssel |
MNELGUVPZVFXCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOC2=NN(C(=O)O2)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13431029.png)

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B13431039.png)

![1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)


![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)


![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)


